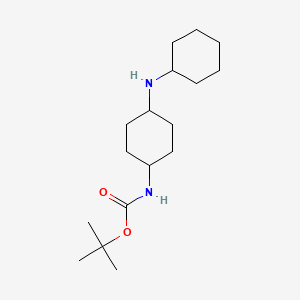

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate

Vue d'ensemble

Description

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate is a compound that features a tert-butyl group attached to a cyclohexylamino group, which is further connected to a cyclohexylcarbamate structure

Méthodes De Préparation

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings.

Applications De Recherche Scientifique

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .

Comparaison Avec Des Composés Similaires

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate can be compared with other similar compounds, such as:

tert-Butyl (1R,4R)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate: This compound also features a tert-butyl group and has applications in chemical synthesis and research.

tert-Butyl carbamate: A simpler compound that is used in various chemical reactions and as a protecting group in organic synthesis. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{14}H_{27}N_{2}O_{2}

- Molecular Weight : 255.38 g/mol

- CAS Number : Not specified in the search results.

The compound features a tert-butyl group and a cyclohexylamine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves standard organic reactions, including carbamate formation from the corresponding amine and isocyanate. The synthetic pathway can be optimized to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance:

- Bacteriostatic Effects : Certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Activity : Some analogs have demonstrated antifungal properties, although specific data on this compound's antifungal activity is limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamates. Variations in substituents on the cyclohexane ring significantly influence receptor binding affinity and efficacy. For example, modifications to the amine group can enhance selectivity towards specific biological targets .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of several carbamate derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity, particularly against E. coli and S. aureus. The strongest activity was observed in compounds with bulky hydrophobic groups, suggesting that steric effects play a significant role in their bioactivity .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| tert-Butyl Carbamate | Undetermined | Undetermined |

Case Study 2: Receptor Binding Studies

In another investigation focusing on opioid receptors, structural analogs were tested for their binding affinity to δ-opioid receptors. Results showed that modifications at the cyclohexane position led to significant changes in receptor affinity. This highlights the importance of precise structural configurations for enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

tert-butyl N-[4-(cyclohexylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKOJZMZCVJXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134861 | |

| Record name | Carbamic acid, N-[trans-4-(cyclohexylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286265-75-5 | |

| Record name | Carbamic acid, N-[trans-4-(cyclohexylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.